molecular formula C24H33N5 B11614863 1-{[2-(Diethylamino)ethyl]amino}-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile

1-{[2-(Diethylamino)ethyl]amino}-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B11614863
M. Wt: 391.6 g/mol
InChI Key: OJSSQQBZKAXPJX-UHFFFAOYSA-N
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Description

1-{[2-(Diethylamino)ethyl]amino}-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound with the molecular formula C24H33N5. It is a member of the pyrido[1,2-a]benzimidazole family, which is known for its diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[2-(Diethylamino)ethyl]amino}-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminobenzimidazole with an appropriate aldehyde, followed by cyclization and subsequent functional group modifications . The reaction conditions often require the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

1-{[2-(Diethylamino)ethyl]amino}-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols .

Scientific Research Applications

1-{[2-(Diethylamino)ethyl]amino}-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-{[2-(Diethylamino)ethyl]amino}-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of DNA synthesis or disruption of cellular signaling .

Comparison with Similar Compounds

Properties

Molecular Formula

C24H33N5

Molecular Weight

391.6 g/mol

IUPAC Name

1-[2-(diethylamino)ethylamino]-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C24H33N5/c1-5-8-9-12-19-18(4)20(17-25)24-27-21-13-10-11-14-22(21)29(24)23(19)26-15-16-28(6-2)7-3/h10-11,13-14,26H,5-9,12,15-16H2,1-4H3

InChI Key

OJSSQQBZKAXPJX-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)NCCN(CC)CC

Origin of Product

United States

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